molecular formula C18H16N2O2 B1414527 6,7-Dimethyl-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one CAS No. 273196-04-6

6,7-Dimethyl-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one

Cat. No. B1414527
M. Wt: 292.3 g/mol
InChI Key: WMXWKVVLICPQNZ-YVLHZVERSA-N
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Description

6,7-Dimethyl-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one, also known as 6,7-dimethyl-3-(2-hydroxy-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one, is a heterocyclic compound belonging to the quinoxaline family. It is a white, crystalline solid that is soluble in water and ethanol. This compound has numerous applications in the scientific research community and has been the subject of numerous studies.

Scientific Research Applications

Antiviral Properties

6,7-Dimethyl-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one and its derivatives have demonstrated significant antiviral properties. Research has shown that certain compounds in this category exhibit potent activity against human cytomegalovirus (HCMV), with lower IC50 values compared to standard treatments like ganciclovir. These compounds also showed low cytotoxicity and high selectivity index, making them promising candidates for antiviral therapy (Elzahabi, 2017).

Synthetic Chemistry and Molecular Structure

Various studies have focused on the synthesis, molecular structure, and crystalline form of derivatives of this compound. For instance, one study details the synthesis of 3-[2-oxo-2-(4-methyloxyphenylsulfonamidophenyl)ethylidene]-3,4-dihydro-1H-quinoxalin-2-one, providing insights into its crystal and molecular structure (Li et al., 2006). This kind of research is crucial in understanding the chemical behavior and potential applications of these compounds.

Application in Organic Chemistry

The compound and its related derivatives find applications in organic chemistry, particularly in the synthesis of novel structures. For instance, research has explored the lithiation and side-chain substitution of related compounds, leading to modified derivatives with potentially unique properties and applications (Smith et al., 2003).

Antioxidant Properties

Some derivatives of 6,7-Dimethyl-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one exhibit notable antioxidant properties. This is evidenced by research on compounds like 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones, which showed higher antioxidant activities compared to standard antioxidants (Hassan et al., 2017).

Inhibitor for c-Jun N-terminal Kinases

Research into the crystal structure of newly synthesized quinoxalines derivatives, including those related to 6,7-Dimethyl-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one, has shown potential as inhibitors for c-Jun N-terminal kinases. This can have implications in the development of therapeutic agents for diseases where these kinases play a role (Abad et al., 2020).

properties

IUPAC Name

3-[(Z)-2-hydroxy-2-phenylethenyl]-6,7-dimethyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-8-14-15(9-12(11)2)20-18(22)16(19-14)10-17(21)13-6-4-3-5-7-13/h3-10,21H,1-2H3,(H,20,22)/b17-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXWKVVLICPQNZ-YVLHZVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C(=O)N2)C=C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N=C(C(=O)N2)/C=C(/C3=CC=CC=C3)\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethyl-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RM Alqurashi, TA Farghaly, R Sabour… - Bioorganic …, 2023 - Elsevier
New 6,7-dimethylquinoxalin-2(1H)-one and hydrazineylidene thiazol-4-one derivatives were synthesized, and evaluated for their in vitro antimicrobial activity. The obtained results …
Number of citations: 4 www.sciencedirect.com

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